REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[C:9]1[S:10][C:11]2[C:12](=O)[NH:13][CH:14]=[CH:15][C:16]=2[N:17]=1.P(Br)(Br)([Br:21])=O>CC#N>[Br:21][C:12]1[C:11]2[S:10][C:9]([C:3]3[C:2]([Cl:1])=[CH:7][CH:6]=[CH:5][C:4]=3[Cl:8])=[N:17][C:16]=2[CH:15]=[CH:14][N:13]=1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
quenched with ice (200 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×20 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined organic extract
|
Type
|
WASH
|
Details
|
was washed with saturated NaHCO3 (100 mL) and brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resultant residue was purified by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with a 0-10% gradient of EtOAc/petroleum ether
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC=CC2=C1SC(=N2)C2=C(C=CC=C2Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.22 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 55.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |